molecular formula C11H21NO5 B2755426 (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 955379-18-7

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B2755426
CAS No.: 955379-18-7
M. Wt: 247.291
InChI Key: QVURMCPIMAXTNA-UHFFFAOYSA-N
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Description

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 955379-18-7) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the β-position, and an isopropyl ester moiety. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research due to its stereochemical stability and protective group compatibility . Its (S)-configuration ensures precise stereochemical control in downstream applications, such as the synthesis of bioactive molecules or constrained peptidomimetics.

Properties

IUPAC Name

propan-2-yl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURMCPIMAXTNA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955379-18-7
Record name propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted amines

Scientific Research Applications

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is extensively used in:

  • Chemistry: : As a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates and pharmaceuticals.

  • Biology: : In the study of enzyme mechanisms and protein-ligand interactions, where it serves as a substrate or inhibitor.

  • Medicine: : In the development of drugs, especially those targeting specific enzymes or receptors. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

  • Industry: : Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exerts its effects depends on its role in a given reaction. For instance, when used as a protecting group, the Boc group stabilizes the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Features of (S)-Isopropyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate and Analogous Compounds

Compound Name Structure Key Features Physical/Chemical Properties Applications
(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate Boc-protected amino group, isopropyl ester, β-hydroxyl Chiral center (S-configuration), lipophilic ester NMR (δ 1.45 ppm for tert-butyl, δ 3.78 ppm for methyl ester in analogs); IR: 3300 cm⁻¹ (N–H), 1746 cm⁻¹ (C=O ester) Peptide synthesis, chiral building block
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate (CAS: Unspecified) Boc-protected amino group, methyl ester, β-hydroxyl Smaller ester group, higher volatility 1H-NMR (δ 3.78 ppm for methyl ester); Yield: 85% Antitubercular hydrazide synthesis
tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate Boc-protected amino groups, lactam-constrained backbone, tert-butyl ester Conformational rigidity (C2 half-chair), stereochemical complexity X-ray-confirmed absolute configuration Constrained peptide models, drug design
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7) Boc-protected amino group, thiophene substituent, carboxylic acid Aromatic π-system, acidic functional group CAS and supplier data available (MedChemExpress) Bioactive molecule synthesis (e.g., enzyme inhibitors)

Structural and Functional Comparisons

Ester Group Variations Isopropyl vs. The methyl ester derivative, however, offers higher synthetic yield (85%) and simpler purification due to lower molecular weight . tert-Butyl Ester in Lactam Systems: The lactam-constrained analog () trades ester flexibility for a rigid six-membered ring, favoring interactions with hydrophobic binding pockets in biological targets .

Functional Group Modifications

  • Hydroxyl vs. Thiophene Substitution : Replacing the β-hydroxyl group with a thiophene ring () introduces aromaticity, enabling π-π stacking interactions in enzyme inhibitors. However, this substitution eliminates hydrogen-bonding capacity, altering solubility and reactivity .
  • Carboxylic Acid vs. Ester : The thiophene-containing analog () features a carboxylic acid group, increasing acidity (pKa ~2–3) compared to the neutral ester derivatives, which may affect ionization under physiological conditions .

Stereochemical and Conformational Properties

  • All compounds retain an (S)-configuration at the α-carbon, critical for chiral recognition in biological systems. The lactam-constrained derivative () adopts a C2 half-chair conformation, stabilizing its structure for crystallographic studies .

Biological Activity

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-L-serine isopropyl ester, is a chiral compound that plays a significant role in organic synthesis, particularly in pharmaceutical research and peptide synthesis. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl ester, and a hydroxyl group. Its molecular formula is C11H21NO5C_{11}H_{21}NO_5 with a molecular weight of 233.29 g/mol.
  • CAS Number : 955379-18-7

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily functions as a protecting group for amines in organic synthesis. The Boc group can be easily removed under acidic conditions, allowing for the regeneration of the free amine which can then participate in further chemical reactions.

Key Features of Its Mechanism:

  • Protection and Deprotection : The Boc group protects the amino functionality during peptide synthesis and can be removed using trifluoroacetic acid (TFA) or hydrochloric acid.
  • Role in Peptide Synthesis : It serves as a building block for dipeptides and other complex molecules, facilitating the assembly of peptide chains while maintaining chiral integrity.

Biological Activity

The biological activity of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is primarily related to its use in drug development and biochemical research. It is utilized in various applications:

  • Peptide Synthesis : As a chiral building block, it aids in synthesizing peptides that are crucial for therapeutic applications.
  • Drug Development : The compound's ability to maintain chirality makes it valuable in creating enantiomerically pure pharmaceuticals, which are essential for effective drug action and reduced side effects.
  • Chemical Biology : It is employed as a substrate or inhibitor in enzyme studies, contributing to the understanding of enzyme mechanisms and protein-ligand interactions.

Research Findings

Several studies have highlighted the utility of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate in various synthetic methodologies:

Case Study: Synthesis of Chiral β-Amino Acids

A study demonstrated the stereoselective alkylation of isoserine derivatives to produce chiral β-amino acids. The research emphasized the importance of steric interactions in determining product distribution and highlighted the compound’s role in synthesizing peptidomimetics with potential medicinal applications .

Pharmacokinetics

Research indicates that Boc-protected amino acids like this compound exhibit favorable solubility profiles, being miscible in solvents such as acetonitrile and DMSO while showing limited solubility in water. This property enhances its applicability in various organic synthesis contexts.

Comparative Analysis

Property/Compound(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Molecular FormulaC11H21NO5C12H23NO5
RoleChiral building block for peptidesChiral building block for peptides
SolubilityMiscible in acetonitrile, DMSOSimilar solubility profile
ApplicationsDrug development, enzyme studiesDrug development, enzyme studies

Q & A

Basic: What are the standard synthetic routes for (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how is reaction progress monitored?

Answer:
The synthesis typically involves Boc protection of the amino group followed by esterification or alkylation. For example, methyl ester derivatives are synthesized via Ag₂O-mediated methylation of the hydroxyl group in acetone under reflux . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity. Key spectral markers include δ 1.45 ppm (t-Bu protons) and δ 3.78 ppm (methoxy group) in ¹H-NMR .

Advanced: How can researchers optimize the synthesis to improve enantiomeric excess?

Answer:
Enantiomeric purity is critical for chiral intermediates. Optimization strategies include:

  • Chiral catalysts : Use of asymmetric catalysts during key steps like esterification.
  • Temperature control : Lower temperatures reduce racemization during Boc deprotection .
  • Chiral HPLC analysis : To quantify enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) .
  • Solvent selection : Polar aprotic solvents (e.g., THF) minimize side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Confirms stereochemistry and functional groups (e.g., tert-butyl at δ 1.45 ppm, carbonyl at ~171 ppm in ¹³C-NMR) .
  • IR spectroscopy : Identifies key bands like C=O (1746 cm⁻¹) and N-H (3300 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ at m/z 242.0) .

Advanced: How should researchers address discrepancies in spectral data during synthesis?

Answer:

  • Impurity analysis : Use preparative HPLC to isolate byproducts for structural elucidation .
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex spectra .
  • X-ray crystallography : For absolute configuration determination if chiral centers are ambiguous .

Basic: What are the recommended storage conditions to maintain stability?

Answer:
Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester and Boc groups. Protect from moisture and light, as UV exposure can degrade the compound .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

Answer:

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • pH-dependent stability : Test solubility and stability in buffers (pH 2–12) to simulate reaction conditions .
  • Light sensitivity assays : Use controlled UV exposure to quantify photodegradation kinetics .

Basic: How is the compound utilized as a chiral building block in peptide synthesis?

Answer:
The Boc-protected amino group and hydroxypropanoate moiety enable its use in solid-phase peptide synthesis (SPPS). It introduces β-hydroxy-α-amino acid residues, which are critical for stabilizing secondary structures in peptides . Coupling reactions typically employ DCC/DMAP activation .

Advanced: What strategies mitigate racemization during derivatization?

Answer:

  • Low-temperature reactions : Perform acylations below 0°C to minimize base-induced racemization .
  • Coupling reagents : Use HOBt or HOAt to reduce epimerization during amide bond formation .
  • In situ monitoring : Real-time circular dichroism (CD) spectroscopy to detect chiral integrity loss .

Basic: What solvents are compatible with this compound in experimental setups?

Answer:

  • Polar aprotic solvents : Dichloromethane (DCM), THF, or acetone for reactions involving alkylation or esterification .
  • Avoid protic solvents : Water or alcohols may hydrolyze the Boc group or ester .

Advanced: How to resolve kinetic inconsistencies in Boc deprotection reactions?

Answer:

  • Variable temperature NMR : Study reaction rates at 25–60°C to identify optimal conditions .
  • Competitive experiments : Compare deprotection rates with model compounds to assess steric/electronic effects .
  • DFT calculations : Model transition states to predict rate-limiting steps .

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